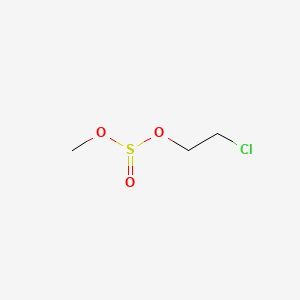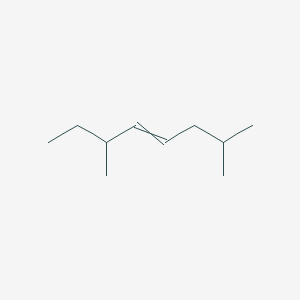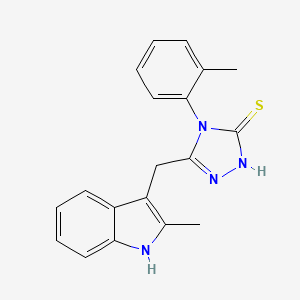
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, dioxolane, and nitrobenzene. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-aminophenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-hydroxyphenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-methylphenyl)-
Uniqueness
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
55218-80-9 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)-4-(2-nitrophenyl)pyridine |
InChI |
InChI=1S/C14H12N2O4/c17-16(18)13-4-2-1-3-11(13)10-5-6-15-12(9-10)14-19-7-8-20-14/h1-6,9,14H,7-8H2 |
Clé InChI |
DCIAAJXUJCEJRJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


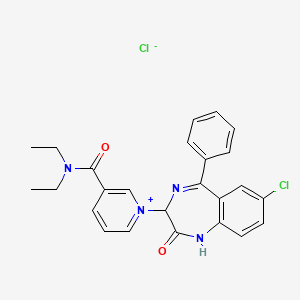
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)
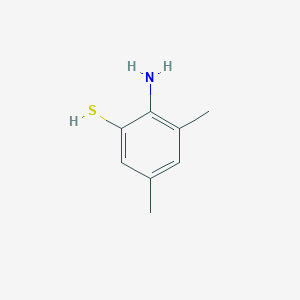
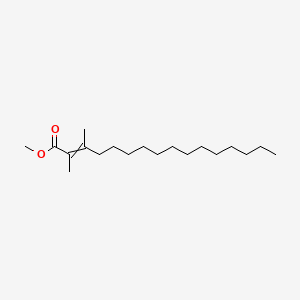
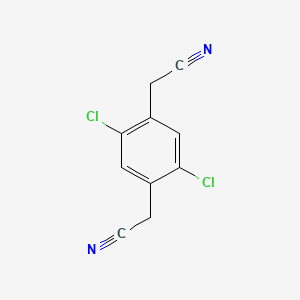
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
